molecular formula C7H14N2O B6256283 3-(cyclopropylamino)-N-methylpropanamide CAS No. 1183935-75-2

3-(cyclopropylamino)-N-methylpropanamide

Cat. No.: B6256283
CAS No.: 1183935-75-2
M. Wt: 142.2
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Description

3-(cyclopropylamino)-N-methylpropanamide is an organic compound that features a cyclopropylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylamino)-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. One common method includes the use of an acid chloride intermediate, where cyclopropylamine reacts with N-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylamino)-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(cyclopropylamino)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(cyclopropylamino)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropylamino group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopropylamino)-N-methylpropanamide is unique due to the presence of both the cyclopropylamino and N-methylpropanamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1183935-75-2

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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